Bis(2-chloro-1-methylethyl) ether

概要

説明

ビス-(2-クロロイソプロピル)エーテル: は、化学式C6H12Cl2O を持つ有機化合物です。無色の液体であり、主にグリース、ワックス、および脂肪の溶媒として使用されます 。 この化合物は、市販の飲料水にも含まれており、残留性有機汚染物質とされています .

準備方法

合成ルートと反応条件: ビス-(2-クロロイソプロピル)エーテルは、通常、プロピレンオキシド と塩酸 の反応によって合成されます。 反応は、制御された条件下で行われ、目的のエーテルが得られます .

工業的製造方法: 工業的には、ビス-(2-クロロイソプロピル)エーテルの製造は、イソプロピルエーテル の塩素化によって行われます。 このプロセスは、触媒の存在下で行われ、高収率と高純度が確保されます .

化学反応の分析

Decomposition and Oxidation Reactions

BCMEE exhibits notable instability under specific conditions:

Mechanistic Insight :

-

Peroxidation occurs via radical chain initiation at the ether oxygen, forming hydroperoxides .

-

Thermal breakdown involves C-Cl bond homolysis, yielding chloroalkenes and chlorine radicals .

Metabolic Reactions

In vivo studies in rodents and primates reveal complex metabolic pathways:

Key Metabolic Pathways :

-

Oxidative cleavage : Ether bond scission by cytochrome P450 enzymes, producing reactive intermediates .

-

Conjugation : Glutathione-mediated detoxification forms mercapturic acids .

Reactivity with Nucleophiles

BCMEE participates in nucleophilic substitution reactions, though steric hindrance from methyl groups limits reactivity compared to less-substituted chloroethers .

| Nucleophile | Conditions | Product |

|---|---|---|

| Water | High-temperature hydrolysis | 2-Chloropropanol and HCl |

| Amines | Polar aprotic solvents | Displacement products (limited yield) |

Carcinogenicity and DNA Alkylation

Technical-grade BCMEE (containing ~30% 2-chloro-1-methylethyl(2-chloropropyl) ether) demonstrates genotoxicity:

-

DNA adduct formation : Reactive metabolites alkylate guanine residues, inducing mutations .

-

Tumor induction :

Stability and Storage Considerations

Industrial and Environmental Reactions

科学的研究の応用

Industrial Applications

-

Solvent in Chemical Processes

- BCMEE is utilized as a solvent in various chemical reactions, particularly in the synthesis of other organic compounds. Its ability to dissolve a wide range of substances makes it valuable in laboratory and industrial settings.

-

Soil Fumigant

- The compound is employed as a soil fumigant to control pests and pathogens in agricultural practices. Its effectiveness in eliminating harmful organisms contributes to improved crop yields.

- By-product in Propylene Oxide Production

Carcinogenicity

Numerous studies have documented the carcinogenic potential of BCMEE:

- Animal Studies : Research conducted by the National Toxicology Program (NTP) indicated that BCMEE caused increased incidences of lung adenomas and hepatocellular carcinomas in male mice. In contrast, rats did not show significant tumor development under similar conditions .

- Genotoxicity Tests : Various assays have demonstrated that BCMEE exhibits genotoxic properties, including DNA strand breaks and chromosomal aberrations in mammalian cells .

Summary of Findings

| Study Type | Findings |

|---|---|

| Animal Studies | Increased lung tumors in mice; no significant tumors in rats |

| Genotoxicity | Positive results for DNA damage and chromosomal aberrations |

| Epidemiological | Limited data available; concerns raised due to structural analogies with known carcinogens |

Case Studies

-

Soil Fumigation Efficacy

- A study assessing the effectiveness of BCMEE as a soil fumigant found that it significantly reduced populations of soil-borne pathogens, leading to healthier crops and improved agricultural productivity.

- Health Impact Assessments

- Environmental Monitoring

Regulatory Status

Due to its carcinogenic potential, regulatory agencies such as the International Agency for Research on Cancer (IARC) have classified BCMEE as a possible human carcinogen. This classification has led to increased scrutiny regarding its use and handling in industrial applications .

作用機序

ビス-(2-クロロイソプロピル)エーテルの作用機序は、細胞成分との相互作用を含み、実験動物における肝臓および腎臓の重量増加とうっ血につながります 。 これは、重度の眼刺激性がありますが、皮膚刺激性または感作性はありません 。 この化合物は、in vitroおよびin vivoアッセイでは、遺伝毒性または変異原性はありません .

類似化合物の比較

類似化合物:

- ジクロロイソプロピルエーテル

- 2,2’-ジクロロジイソプロピルエーテル

- 2,2’-オキシビス(2-クロロプロパン)

- プロパン、2,2’-オキシビス(1-クロロプロパン)

独自性: ビス-(2-クロロイソプロピル)エーテルは、その独特の化学構造と特性により、さまざまな工業用途で貴重な溶媒となります。 その安定性と反応性も、他の類似化合物との違いとなっています .

類似化合物との比較

- Dichloroisopropyl ether

- 2,2’-Dichlorodiisopropyl ether

- 2,2’-oxybis(2-chloropropane)

- Propane, 2,2’-oxybis(1-chloropropane)

Uniqueness: Bis-(2-chloroisopropyl) ether is unique due to its specific chemical structure and properties, which make it a valuable solvent in various industrial applications. Its stability and reactivity also distinguish it from other similar compounds .

生物活性

Bis(2-chloro-1-methylethyl) ether (BCMEE), a compound primarily produced as a by-product in the manufacture of propylene glycol and propylene oxide, has garnered attention for its biological activity, particularly its potential mutagenic and carcinogenic effects. This article reviews the biological activity of BCMEE, summarizing key findings from various studies, including its mutagenicity, carcinogenicity in animal models, and other toxicological effects.

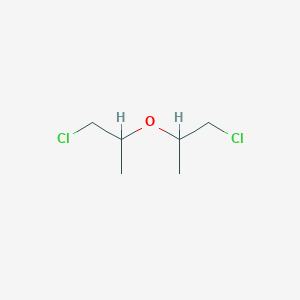

Chemical Structure and Properties

BCMEE is classified as a b-haloether with the following chemical structure:

It is often encountered in technical grades, which may contain other chlorinated compounds. Its industrial applications raise concerns regarding environmental contamination and human exposure.

Mutagenicity Studies

BCMEE has been evaluated for its mutagenic potential using several assays:

- Salmonella typhimurium TA1535 : In this bacterial assay, BCMEE was found to be weakly mutagenic in the presence of an exogenous metabolic system, indicating that metabolic activation is necessary for its mutagenic effects .

- Mouse Lymphoma Cells : The compound induced mutations at the tk locus, further supporting its classification as a mutagen .

- Drosophila melanogaster : No sex-linked recessive lethal mutations were observed, suggesting limited genetic impact in this model .

Carcinogenicity Studies

Carcinogenicity assessments of BCMEE have been conducted primarily in rodent models:

Mice Studies

- B6C3F1 Mice : Oral administration of BCMEE via gavage resulted in increased incidences of lung adenomas and hepatocellular carcinomas in male mice. Specifically:

Rat Studies

- In contrast to findings in mice, studies involving rats did not show significant increases in tumor incidence. This discrepancy highlights species-specific responses to BCMEE .

Toxicological Effects

In addition to mutagenicity and carcinogenicity, BCMEE has demonstrated other toxic effects:

- Respiratory Distress : Inhalation exposure to high concentrations (350 ppm) caused respiratory distress and irritation of mucous membranes .

- Body Weight Changes : Significant decreases in body weight were observed in high-dose groups during long-term studies .

- Hepatic and Renal Injury : Dietary exposure resulted in notable hepatic and renal damage in experimental animals .

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetics of BCMEE have been characterized through various studies:

- Following oral administration to rats at doses ranging from 0.0002–300 mg/kg bw, peak blood levels were reached within 2–4 hours.

- The elimination half-life varied between species; biphasic elimination was observed in rhesus monkeys (5 hours and 2 days), while rats exhibited a monophasic elimination with a half-life of approximately 2 days .

- Urinary excretion accounted for a significant portion of the administered dose, indicating efficient metabolism and clearance mechanisms .

Summary of Findings

The biological activity of this compound underscores its potential health risks associated with exposure. Key findings include:

| Study Type | Findings |

|---|---|

| Mutagenicity | Weakly mutagenic in Salmonella; mutations in mouse lymphoma cells |

| Carcinogenicity | Increased lung adenomas and liver tumors in mice; no significant tumors in rats |

| Toxicological Effects | Respiratory distress; body weight loss; hepatic/renal injury |

| ADME | Peak blood levels at 2–4 hours; variable half-lives across species |

特性

IUPAC Name |

1-chloro-2-(1-chloropropan-2-yloxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2O/c1-5(3-7)9-6(2)4-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFYJCYNJLBDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)OC(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2O, Array | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020167 | |

| Record name | bis(2-Chloro-1-methylethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis(2-chloro-1-methylethyl)ether is a colorless to light brown liquid. Odor threshold concentration 200 micrograms/liter. (NTP, 1992), Colorless to light brown liquid; [CAMEO] Colorless liquid; [MSDSonline], COLOURLESS-TO-BROWN OILY LIQUID. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-chloro-1-methylethyl) ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3938 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOROISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

369.3 °F at 760 mmHg (NTP, 1992), 187 °C @ 760 MM HG, 187 °C | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

185 °F (NTP, 1992), 85 °C, 185 °F (Open cup), 85 °C o.c. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-chloro-1-methylethyl) ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3938 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), MISCIBLE IN ORGANIC SOLVENTS, MISCIBLE IN ETHYL ALCOHOL, ETHYL ETHER, ACETONE, Water solubility of 1700 ppm at 20 °C., Solubility in water, g/100ml at 20 °C: 0.2 (poor) | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1122 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.103 @ 20 °C/4 °C, PER CENT IN SATURATED AIR: 0.12 @ 25 °C, 760 MM HG; DENSITY OF SATURATED AIR: 1.05 @ 25 °C, 760 MM HG (AIR= 1), Relative density (water = 1): 1.1 | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.9 (AIR= 1), Relative vapor density (air = 1): 6 | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.1 mmHg at 68 °F ; 1 mmHg at 85.3 °F (NTP, 1992), 0.56 [mmHg], 0.56 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C: 75 | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-chloro-1-methylethyl) ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3938 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Available in research quantities as a mixture containing approximately 30% of the isomeric 2-chloro-1-methylethyl(2-chloro-n-propyl)ether and smaller amounts of other isomers as impurities. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

108-60-1 | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-chloro-1-methylethyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-chloro-1-methylethyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DCIP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2,2'-oxybis[1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | bis(2-Chloro-1-methylethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloro-1-methylethyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DICHLORODIISOPROPYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JJZ8LER32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-143 °F (NTP, 1992), -96.8 TO -101.8 °C, -97 - -102 °C | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bis(2-chloro-1-methylethyl) ether impact DNA synthesis in the liver?

A2: While this compound doesn't appear to directly induce unscheduled DNA synthesis (UDS) in rat or mice liver cells, it significantly increases S-phase synthesis (SPS) in mouse liver. [] This suggests that the compound might promote hepatocarcinogenicity through mechanisms related to increased cell proliferation rather than direct DNA damage. []

Q2: Beyond carcinogenicity, are there other toxicological concerns associated with this compound?

A3: Research indicates that this compound can lead to decreased body weight and reduced survival rates in both male and female F344 rats. [] This effect was observed to be dose-dependent, with higher doses resulting in more pronounced adverse effects. [] While this specific study did not identify this compound as a carcinogen in rats, the observed toxicity highlights the importance of further investigation into its potential health risks.

Q3: Has this compound been detected in environmental samples, and what are the implications?

A4: Yes, this compound has been found co-occurring with other odor-causing compounds in the source water of the Huangpu River. [] This raises concerns about its potential presence in drinking water sources and the need for effective treatment strategies to remove it. [] The co-occurrence with other odorants further complicates the issue, necessitating a multidimensional risk assessment that considers both health and aesthetic aspects. []

Q4: What research tools and resources are available to further study this compound?

A4: Research on this compound can be advanced through:

- In vitro assays: Utilizing cell lines like the L5178Y tk+/tk- mouse lymphoma cells can help assess the compound's mutagenic potential and explore structure-activity relationships. []

- Analytical techniques: Advanced analytical methods are crucial for detecting and quantifying this compound in complex matrices like environmental samples. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。